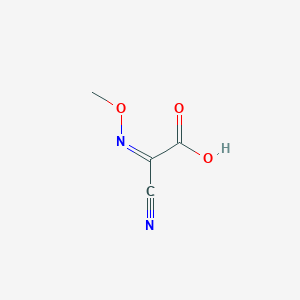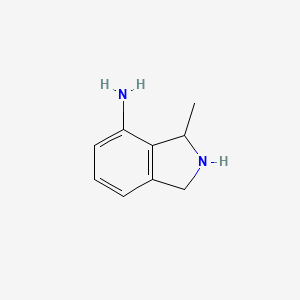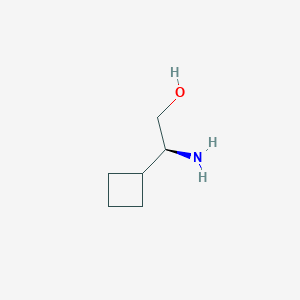
(2S)-2-Amino-2-cyclobutylethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-2-cyclobutylethan-1-ol is an organic compound characterized by a cyclobutyl ring attached to an amino alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-cyclobutylethan-1-ol typically involves the cyclization of appropriate precursors followed by the introduction of the amino and hydroxyl groups. One common method includes the reduction of a cyclobutyl ketone precursor using a suitable reducing agent, followed by amination and hydroxylation steps under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction environments are often employed to facilitate the efficient production of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of saturated derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl ketones, while substitution reactions can introduce new functional groups to the cyclobutyl ring.
Scientific Research Applications
(2S)-2-Amino-2-cyclobutylethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-Amino-2-cyclobutylethan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
(2S)-2-Amino-2-cyclopropylethan-1-ol: Similar structure but with a cyclopropyl ring.
(2S)-2-Amino-2-cyclopentylethan-1-ol: Similar structure but with a cyclopentyl ring.
Uniqueness: (2S)-2-Amino-2-cyclobutylethan-1-ol is unique due to its cyclobutyl ring, which imparts distinct chemical and physical properties compared to its cyclopropyl and cyclopentyl analogs
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(2S)-2-amino-2-cyclobutylethanol |
InChI |
InChI=1S/C6H13NO/c7-6(4-8)5-2-1-3-5/h5-6,8H,1-4,7H2/t6-/m1/s1 |
InChI Key |
PUBFSGQLWVPDER-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CC(C1)[C@@H](CO)N |
Canonical SMILES |
C1CC(C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



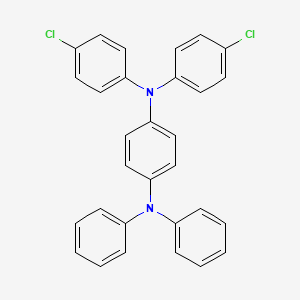
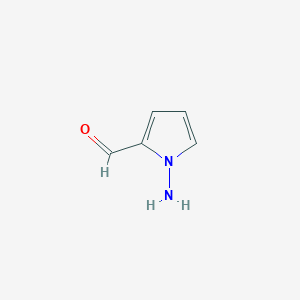

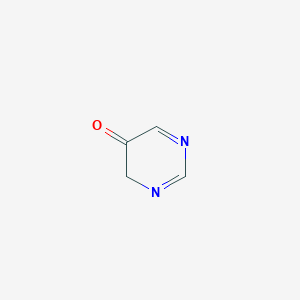
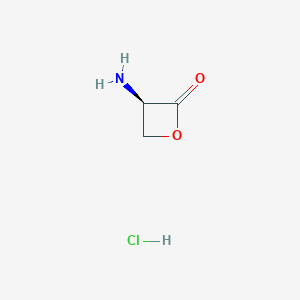

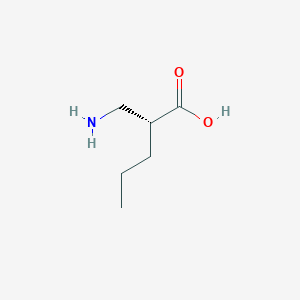
![4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11924413.png)


